Methallyl alcohol
Overview
Description
Methallyl alcohol, also known as 2-methyl-2-propen-1-ol, is a chemical compound that has been the subject of various studies due to its potential applications in polymer synthesis and organic synthesis. It is a versatile molecule that can undergo a range of chemical reactions, making it a valuable building block in the production of polymers and fine chemicals.
Synthesis Analysis
The synthesis of methallyl alcohol and its derivatives has been explored through different catalytic processes. For instance, a strategy for the simultaneous synthesis of methallyl alcohol and diethyl acetal from methacrolein using Sn-β zeolites modified by tin has been developed, showing high yields under optimized conditions . Additionally, the catalytic enantioselective Grignard Nozaki-Hiyama methallylation from the alcohol oxidation level has been reported, where methallyl chloride serves as an efficient allyl donor .
Molecular Structure Analysis
The molecular structure of methallyl alcohol derivatives plays a crucial role in their reactivity and properties. For example, the esterification of syndiotactic poly(methallyl alcohol) with cyclic carboxylic acid anhydrides has been studied, and the structures of the products were determined by NMR spectroscopy . Similarly, the structure of polymers obtained from methallyltriphenylarsonium ylide polymerization catalyzed by trialkylboranes was related to that of natural rubber, with methyl-substituted double bonds separated by one methylene group .
Chemical Reactions Analysis
Methallyl alcohol undergoes various chemical reactions, including polymerization, esterification, and arylation. The boron-catalyzed polymerization of methallyltriphenylarsonium ylide leads to linear polymers with a terminal alcohol function . Esterification reactions have been performed on syndiotactic poly(methallyl alcohol) to yield products with different side chains, confirmed by NMR spectra . Arylation of β-methallyl alcohol catalyzed by Pd(OAc)2 in combination with P(t-Bu)3 has been applied to fragrance synthesis, producing valuable floral fragrances .
Physical and Chemical Properties Analysis
The physical and chemical properties of methallyl alcohol and its polymers are influenced by their molecular structure. The solubility in water and the dissociative and conformational behavior of some polymers obtained from esterification reactions have been studied by potentiometric titration . The properties of these materials are essential for their potential applications in various fields, including materials science and pharmaceuticals.
Relevant Case Studies
Several case studies highlight the practical applications of methallyl alcohol derivatives. The synthesis of methallyl alcohol using a green, sustainable process route via tandem reaction including α-H oxidation, esterification, and hydrolysis reaction has been discussed, with the use of Pd–Au bimetallic nanocatalysts and ZnO–S2O82−/ZSM-5 . Additionally, the enantioselective addition of methallyltributyltin to aldehydes under aerobic conditions to afford optically active homoallylic alcohols has been achieved, demonstrating the efficiency of bis(oxazolinyl)phenylrhodium(III) aqua complexes .
Scientific Research Applications
Enantioselective Catalysis
Methallyl alcohol is used in catalytic enantioselective processes. For instance, it serves as an allyl donor in highly enantioselective Grignard Nozaki-Hiyama methallylations, facilitated by iridium-catalyzed transfer hydrogenation (Hassan, Townsend, & Krische, 2011).
Functionalization in Organic Synthesis
Methallyl alcohol is a key component in synthesizing functionalized allylic selenocyanates, which can undergo derivatization by glycosylation without affecting the selenium functionality (Lachkar, Boudet, Guinchard, & Crich, 2013).
Epoxidation Reactions
It is instrumental in epoxidation reactions with hydrogen peroxide, often using titanium silicalite catalysts. The influence of various parameters like temperature, methallyl alcohol to hydrogen peroxide ratio, and reaction time on the epoxidation process has been extensively studied (Wróblewska, Rzepkowska, & Milchert, 2005).
Polymer Synthesis
Methallyl alcohol is used in the synthesis and surface modification of polymers, such as aliphatic polyether dendrons, where its allylic nature facilitates nucleophilic displacement (Grayson & Fréchet, 2000).
Methallylation in Organic Chemistry
Methallyl alcohol is involved in methallylation processes, for instance, in the methallylboration of ketones, which is accelerated by tertiary alcohols (Zhang, Li, Goyal, Li, Lee, Lu, & Senanayake, 2013).
High Pulse Energy Storage Applications
In the field of materials science, methallyl alcohol has been reported in the synthesis of poly(methyl methacrylate–methallyl alcohol) copolymers, which have potential applications in high pulse energy storage capacitors (Wang, Liu, Gong, Zhang, Lu, & Zhang, 2016).
Asymmetric Synthesis of Carbinols
It's used in the asymmetric synthesis of secondary and tertiary carbinols via Grignard procedures, providing a pathway to branched homoallylic alcohols (Román & Soderquist, 2007).
Fragrance Synthesis
Methallyl alcohol is catalytically coupled with aromatic compounds to produce floral fragrances, demonstrating its utility in the fragrance industry (Scrivanti, Bertoldini, Beghetto, & Matteoli, 2008).
Silylation Catalyst
It acts as a reagent in the silylation of alcohols when catalyzed by Sc(OTf)3, simplifying the production of alkyl silyl ethers (Suzuki, Watahiki, & Oriyama, 2000).
Methallyl Alcohol and Diethyl Acetal Synthesis
A novel strategy for simultaneous synthesis of methallyl alcohol and diethyl acetal from methacrolein in ethanol solvent is developed, highlighting its versatility in chemical production (Hu, Wan, Zhu, Cheng, Wan, Lin, & Wang, 2017).
Safety And Hazards
Future Directions
While specific future directions for Methallyl alcohol are not mentioned in the search results, its production via a green, sustainable process route is a promising development .
Relevant Papers Several papers have been published on Methallyl alcohol. One discusses a strategy for the simultaneous synthesis of Methallyl alcohol and Diethyl Acetal with Snâ\u0080\u0090Î2 . Another paper reports the first synthesis of poly(methyl methacrylate–methallyl alcohol) via an indirect polymerization process involving the partial hydrogenation of PMMA .
properties
IUPAC Name |
2-methylprop-2-en-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c1-4(2)3-5/h5H,1,3H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDRTKVGBRTTIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O | |
Record name | METHALLYL ALCOHOL | |
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Related CAS |
25747-67-5 | |
Record name | 2-Propen-1-ol, 2-methyl-, homopolymer | |
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DSSTOX Substance ID |
DTXSID4060155 | |
Record name | Methallyl alcohol | |
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Molecular Weight |
72.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Methallyl alcohol appears as a colorless liquid with a sharp pungent odor. Soluble in water and floats on water. Moderately toxic by ingestion and is an irritant to eyes and skin. Used in the chemical process industry., Colorless liquid with a sharp pungent odor; [CAMEO] Clear colorless liquid; [Aldrich MSDS] | |
Record name | METHALLYL ALCOHOL | |
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Record name | 2-Methylallyl alcohol | |
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Boiling Point |
239 °F at 760 mmHg (USCG, 1999) | |
Record name | METHALLYL ALCOHOL | |
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Flash Point |
92 °F (USCG, 1999) | |
Record name | METHALLYL ALCOHOL | |
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Density |
0.8515 at 68 °F (USCG, 1999) - Less dense than water; will float | |
Record name | METHALLYL ALCOHOL | |
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Product Name |
Methallyl alcohol | |
CAS RN |
513-42-8 | |
Record name | METHALLYL ALCOHOL | |
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Record name | Methallyl alcohol | |
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Record name | 2-Methylallyl alcohol | |
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Record name | METHALLYL ALCOHOL | |
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Record name | METHALLYL ALCOHOL | |
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Record name | 2-Propen-1-ol, 2-methyl- | |
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Record name | Methallyl alcohol | |
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Record name | 2-methylprop-2-en-1-ol | |
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Synthesis routes and methods
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Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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